molecular formula C7H4FNO3S B8776559 2-isocyanato-Benzenesulfonyl fluoride CAS No. 59651-55-7

2-isocyanato-Benzenesulfonyl fluoride

Cat. No.: B8776559
CAS No.: 59651-55-7
M. Wt: 201.18 g/mol
InChI Key: AMXHXAYTEADATR-UHFFFAOYSA-N
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Description

2-isocyanato-Benzenesulfonyl fluoride is a chemical compound known for its unique reactivity and stability. It belongs to the class of sulfonyl fluorides, which are characterized by the presence of a sulfonyl group (R-SO2) bonded to a fluorine atom. This compound has garnered significant attention in various fields of scientific research due to its versatile applications and distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-isocyanatobenzene-1-sulfonyl fluoride typically involves the reaction of 2-isocyanatobenzenesulfonyl chloride with a fluoride source. One common method is the chlorine-fluorine exchange reaction, where the sulfonyl chloride is treated with potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) in an aqueous solution . This reaction is often carried out under mild conditions, making it efficient and practical for laboratory-scale synthesis.

Industrial Production Methods: In industrial settings, the production of sulfonyl fluorides, including 2-isocyanatobenzene-1-sulfonyl fluoride, can be achieved through more scalable processes. One such method involves the use of phase transfer catalysts, such as 18-crown-6-ether, in combination with potassium fluoride in acetonitrile . This approach enhances the efficiency of the chlorine-fluorine exchange reaction and allows for the production of larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-isocyanato-Benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-isocyanatobenzene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic amino acid residues in proteins, such as serine, threonine, lysine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making the compound valuable in chemical biology and drug discovery.

Comparison with Similar Compounds

Uniqueness: 2-isocyanato-Benzenesulfonyl fluoride stands out due to its unique combination of an isocyanate group and a sulfonyl fluoride group. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its utility as a versatile reagent in scientific research.

Properties

CAS No.

59651-55-7

Molecular Formula

C7H4FNO3S

Molecular Weight

201.18 g/mol

IUPAC Name

2-isocyanatobenzenesulfonyl fluoride

InChI

InChI=1S/C7H4FNO3S/c8-13(11,12)7-4-2-1-3-6(7)9-5-10/h1-4H

InChI Key

AMXHXAYTEADATR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=C=O)S(=O)(=O)F

Origin of Product

United States

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